molecular formula C22H24ClN5O B12363790 3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride

Cat. No.: B12363790
M. Wt: 409.9 g/mol
InChI Key: DIHPNCHJBXTGKM-UHFFFAOYSA-N
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Description

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride is a complex organic compound that features a piperidine ring, a quinazoline moiety, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

    Quinazoline Moiety Synthesis: The quinazoline moiety is often synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The piperidine and quinazoline moieties are coupled using peptide coupling reactions, often facilitated by reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The final compound is assembled through a series of substitution and addition reactions, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazoline moiety, potentially leading to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to these receptors, inhibiting their activity and thereby modulating various cellular pathways. This can lead to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

IUPAC Name

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride

InChI

InChI=1S/C22H23N5O.ClH/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18;/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2;1H

InChI Key

DIHPNCHJBXTGKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4.Cl

Origin of Product

United States

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